molecular formula C16H10Cl2N2O3 B13439012 Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride

Cat. No.: B13439012
M. Wt: 349.2 g/mol
InChI Key: DVEVEDDQYJEOJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:

Comparison with Similar Compounds

Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:

These compounds share a common mode of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C16H10Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride

InChI

InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3

InChI Key

DVEVEDDQYJEOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl

Origin of Product

United States

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